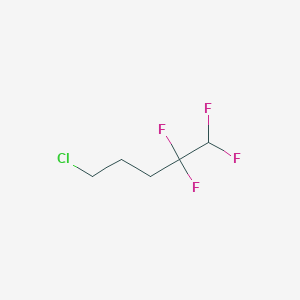
5-Chloro-1,1,2,2-tetrafluoropentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1,1,2,2-tetrafluoropentane is an organofluorine compound with the molecular formula C5H7ClF4 It is a halogenated hydrocarbon, characterized by the presence of chlorine and fluorine atoms attached to a pentane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,1,2,2-tetrafluoropentane can be achieved through several methods. One common approach involves the chlorination of 1,1,2,2-tetrafluoropentane using chlorine gas under controlled conditions. The reaction typically requires a catalyst, such as iron(III) chloride, and is conducted at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also incorporate purification steps, such as distillation or recrystallization, to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1,1,2,2-tetrafluoropentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions.
Reduction Reactions: Reduction of the compound can yield hydrocarbons with fewer halogen atoms.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia are commonly used in substitution reactions, typically conducted in polar solvents such as water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed, often in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used for reduction reactions.
Major Products Formed
Substitution: Products include 5-hydroxy-1,1,2,2-tetrafluoropentane or 5-amino-1,1,2,2-tetrafluoropentane.
Oxidation: Products include 5-chloro-1,1,2,2-tetrafluoropentan-2-ol or 5-chloro-1,1,2,2-tetrafluoropentan-2-one.
Reduction: Products include 1,1,2,2-tetrafluoropentane or partially dehalogenated derivatives.
Aplicaciones Científicas De Investigación
5-Chloro-1,1,2,2-tetrafluoropentane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants, due to its unique physicochemical properties.
Mecanismo De Acción
The mechanism by which 5-Chloro-1,1,2,2-tetrafluoropentane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its ability to form strong interactions with these targets, potentially leading to inhibition or activation of specific biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-1,1,2,2-tetrafluoroethane: Similar in structure but with a shorter carbon chain.
1,1,2,2-Tetrafluoropentane: Lacks the chlorine atom, resulting in different reactivity and applications.
5-Bromo-1,1,2,2-tetrafluoropentane: Contains a bromine atom instead of chlorine, leading to variations in chemical behavior.
Uniqueness
5-Chloro-1,1,2,2-tetrafluoropentane is unique due to the specific arrangement of chlorine and fluorine atoms, which imparts distinct reactivity and physicochemical properties. This makes it valuable for specialized applications where such properties are desired.
Propiedades
Fórmula molecular |
C5H7ClF4 |
|---|---|
Peso molecular |
178.55 g/mol |
Nombre IUPAC |
5-chloro-1,1,2,2-tetrafluoropentane |
InChI |
InChI=1S/C5H7ClF4/c6-3-1-2-5(9,10)4(7)8/h4H,1-3H2 |
Clave InChI |
PJNJNHYMQQFBDM-UHFFFAOYSA-N |
SMILES canónico |
C(CC(C(F)F)(F)F)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


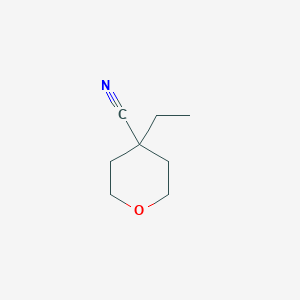
![N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide](/img/structure/B13159643.png)
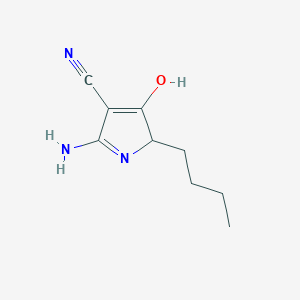

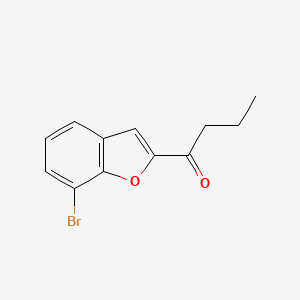
![Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13159659.png)

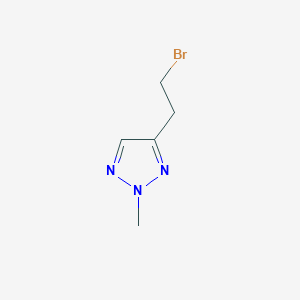

![2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13159669.png)
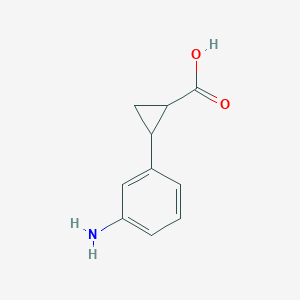
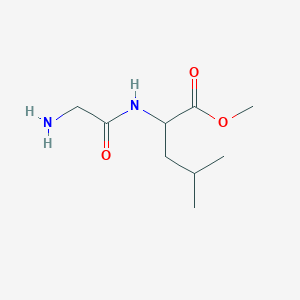

![Benzyl 3-[(chlorosulfonyl)methyl]-2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13159714.png)
